molecular formula C20H15N3 B14684969 1,4,5-Triphenyl-1H-1,2,3-triazole CAS No. 33471-63-5

1,4,5-Triphenyl-1H-1,2,3-triazole

Cat. No.: B14684969
CAS No.: 33471-63-5
M. Wt: 297.4 g/mol
InChI Key: NNPJRRDTJGOGFF-UHFFFAOYSA-N
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Description

1,4,5-Triphenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of three phenyl groups attached to the triazole ring. It has gained significant attention due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5-Triphenyl-1H-1,2,3-triazole can be synthesized through several methods, with the most common being the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and widely used .

Industrial Production Methods

Industrial production of this compound often involves large-scale application of the click chemistry reaction. The use of continuous flow reactors and heterogeneous catalysts, such as copper-on-charcoal, has been explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,4,5-Triphenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 1,4,5-Triphenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it can inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects. The compound’s triazole ring allows it to form stable interactions with various biological macromolecules, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5-Triphenyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .

Properties

CAS No.

33471-63-5

Molecular Formula

C20H15N3

Molecular Weight

297.4 g/mol

IUPAC Name

1,4,5-triphenyltriazole

InChI

InChI=1S/C20H15N3/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23(22-21-19)18-14-8-3-9-15-18/h1-15H

InChI Key

NNPJRRDTJGOGFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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